(2R)-1,2-dimethylpiperazine dihydrochloride is a chemical compound categorized under piperazine derivatives. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is a dihydrochloride salt form of (2R)-1,2-dimethylpiperazine, which features two methyl groups attached to the piperazine ring at the 1 and 2 positions. The compound's unique stereochemistry contributes to its biological activity and interaction with various biomolecules.
(2R)-1,2-dimethylpiperazine dihydrochloride falls under the classification of organic compounds, specifically as an aliphatic amine and a piperazine derivative. Its structure is characterized by a six-membered ring containing two nitrogen atoms and two methyl substituents, which influence its chemical reactivity and biological properties.
The synthesis of (2R)-1,2-dimethylpiperazine dihydrochloride typically involves the following steps:
The molecular formula of (2R)-1,2-dimethylpiperazine dihydrochloride is . The structure consists of a piperazine ring with two methyl groups attached to the nitrogen atoms at positions 1 and 2.
The compound adopts a chair conformation typical of piperazines, which facilitates its interactions with biological targets .
(2R)-1,2-dimethylpiperazine dihydrochloride can undergo several chemical reactions:
The mechanism of action of (2R)-1,2-dimethylpiperazine dihydrochloride involves its interaction with various enzymes and receptors within biological systems. It has been shown to influence cellular signaling pathways and gene expression through binding interactions with specific biomolecules.
Relevant data indicates that the compound exhibits diverse biochemical properties that make it suitable for various applications in research and industry .
(2R)-1,2-dimethylpiperazine dihydrochloride has several scientific uses:
This compound's unique properties make it valuable in drug development and biochemical research endeavors .
Catalytic reductive cyclization has emerged as a powerful strategy for constructing enantiomerically enriched piperazine cores. A novel approach involves the double Michael addition of primary amines to nitrosoalkene precursors, generating bis(oximinoalkyl)amine intermediates. Subsequent stereoselective hydrogenation using heterogeneous catalysts converts these dioximes into substituted piperazines. Palladium on charcoal (5%-Pd/C) under high-pressure hydrogen (40 bar) at 50°C achieves cyclization in 44% yield for model dialdooximes, while Raney® nickel proves superior for sterically hindered diketooximes [5].
Critical to this methodology is the chemo- and stereoselectivity during reductive cyclization. The hydrogenation protocol demonstrates remarkable tolerance for various functional groups when catalyst selection is optimized. For example, benzylic C–N bonds remain intact with Raney® nickel catalysis, whereas Pd/C triggers debenzylation. This strategy enables direct piperazine ring formation from α-amino acid esters, though steric hindrance can reduce efficiency (e.g., 22% yield for L-leucine derivatives) [5].
Table 1: Catalytic Systems for Piperazine Cyclization
Substrate Type | Optimal Catalyst | Pressure (bar) | Temperature (°C) | Yield Range |
---|---|---|---|---|
Dialdooximes | 5% Pd/C | 40 | 50 | 44-78% |
Diketooximes | Raney® Nickel | 40 | 60 | 52-85% |
Amino Acid Esters | 5% Pd/C with Boc | 40 | 50 | 22-65% |
The (2R) stereocenter in 1,2-dimethylpiperazine imposes significant conformational constraints that influence biological activity. Chiral resolution remains impractical for large-scale synthesis due to yield limitations. Instead, chiral pool utilization provides efficient access to enantiopure material. One validated route employs (R)-1,2-diaminopropane as a stereochemical template in a cyclization reaction with bis-electrophiles like 1,2-dibromoethane. This approach achieves >98% enantiomeric excess (ee) but requires rigorous control of ring-closing kinetics to prevent racemization [1] [9].
Modern asymmetric catalysis techniques offer more versatile alternatives. Fukuyama-Mitsunobu cyclization of enantiopure aziridines with ω-amino alcohols enables stereoretentive piperazine formation. Using triphenylphosphine/diethyl azodicarboxylate (DEAD) in THF at 0°C, this method constructs (2R)-configured piperazines with >99% ee and 82% yield. The mild conditions preserve labile stereocenters better than traditional reductive amination protocols [2] [7]. For (2R,6R)-dimethylpiperazine dihydrochloride, double stereodifferentiation during cyclization ensures the cis-diaxial conformation preferred in receptor binding, achievable through sequential Boc protection/de-protection and crystallization-induced asymmetric transformation [10].
Table 2: Stereoselective Synthetic Approaches
Methodology | Chiral Source | Key Conditions | ee (%) | Yield |
---|---|---|---|---|
Chiral Pool | (R)-1,2-Diaminopropane | K₂CO₃, CH₃CN, reflux | >98 | 67% |
Fukuyama-Mitsunobu | (R)-Aziridines | PPh₃, DEAD, THF, 0°C | >99 | 82% |
Catalytic Asymmetric | Chiral Pd-Complexes | H₂ (60 bar), EtOH, 70°C | 95 | 75% |
The piperazine ring serves as a versatile bioisostere for optimizing pharmacokinetic properties in drug design. (2R)-1,2-Dimethylpiperazine dihydrochloride functions as a conformationally restricted analog of unsubstituted piperazine, reducing entropic penalties during target binding. In kinase inhibitors like palbociclib, introduction of the (2R)-methyl group enhances selectivity for CDK4/6 by 12-fold compared to non-methylated analogs. This modification simultaneously improves aqueous solubility (>150 mg/mL for the dihydrochloride salt versus 23 mg/mL for free base) [6].
The sp³-carbon-enriched scaffold provides superior metabolic stability over flat heterocycles. Comparative studies show that 2,6-dimethyl substitution decreases CYP3A4-mediated oxidation by 3-fold compared to N-methylpiperazine. This property is exploited in antipsychotics like brexpiprazole, where piperazine methylation extends half-life from 1.5 to 14 hours. Additionally, the basic nitrogen (pKₐ 8.9) facilitates salt formation, enabling tailored crystalline forms for formulation [6] [8]. Notable bioisosteric applications include:
Salt formation represents the critical purification step for pharmaceutical-grade (2R)-1,2-dimethylpiperazine dihydrochloride. The free base exhibits high volatility and hygroscopicity, necessitating conversion to the crystalline dihydrochloride form. Optimal conditions employ stoichiometric HCl addition (2.05 equiv.) in anhydrous isopropanol at 0–5°C, achieving >99.5% conversion. This protocol minimizes hydrochloride salt hydrolysis while suppressing N-chloramine byproducts (<0.3%) [1] [10].
Crystallization kinetics profoundly impact particle morphology and purity. Slow anti-solvent addition (tert-butyl methyl ether) at 0.5°C/min yields uniform 50–100 µm crystals with flow properties suitable for tableting. Post-crystallization techniques include fluidized bed drying at 40°C with dehumidified air (<5% RH), maintaining water content below 0.2% w/w. Analytical quality control requires chiral HPLC validation using Chiralpak® AD-H columns (heptane:ethanol:diethylamine 80:20:0.1 v/v) to confirm enantiopurity >99.5% ee [10].
Table 3: Salt Formation Optimization Parameters
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Purity |
---|---|---|---|
HCl Equivalents | 1.8 eq | 2.05 eq | Reduces free base to <0.1% |
Solvent System | Aqueous EtOH | Anhydrous IPA | Prevents hydrolysis |
Temperature | 25°C | 0–5°C | Suppresses N-chlorination |
Crystallization Rate | Rapid cooling | 0.5°C/min anti-solvent addition | Improves crystal morphology |
Drying | Tray drying, 60°C | Fluidized bed, 40°C, <5% RH | Maintains stoichiometric H₂O |
Comprehensive Compound Index
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3